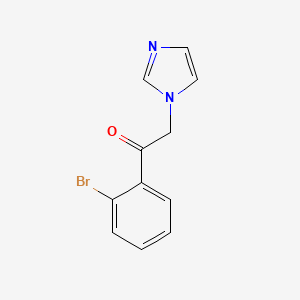

1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Description

1-(2-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a brominated aryl ketone derivative featuring an imidazole substituent. Its structure comprises a 2-bromophenyl group attached to a ketone moiety, which is further linked to a 1H-imidazole ring.

Properties

IUPAC Name |

1-(2-bromophenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-4-2-1-3-9(10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJDZTJXSILHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN2C=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, also known as CAS 763036-06-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9BrN2O

- Molecular Weight : 265.11 g/mol

- IUPAC Name : 1-(2-bromophenyl)-2-imidazol-1-ylethanone

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different bacterial and fungal strains.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate |

| Escherichia coli | 15 | Moderate |

| Candida albicans | 20 | Moderate |

| Aspergillus niger | 25 | Moderate |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has moderate activity against these microorganisms, suggesting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. The imidazole ring is known for its role in inhibiting enzyme activity, particularly in fungal cells. The presence of the bromophenyl group enhances lipophilicity, allowing better membrane penetration and subsequent inhibition of vital cellular functions.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Study 1: Antifungal Efficacy

A study published in MDPI evaluated a series of imidazole derivatives for their antifungal properties. Among these, compounds similar to this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The study highlighted that modifications in the structure could enhance antifungal efficacy, indicating a promising avenue for further research .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures exhibited effective inhibition zones comparable to standard antibiotics . This reinforces the potential use of this compound as an antibacterial agent.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-(3-Bromophenyl)-2-(2-nitro-1H-imidazol-1-yl)ethan-1-one (Compound 1, ) :

The meta-bromine substitution (3-bromophenyl) alters electronic distribution compared to the ortho-substituted target compound. This positional difference may influence reactivity in cross-coupling reactions or binding interactions with biological targets.- The molecular weight (204.2 g/mol) is lower than the brominated analog (~283.1 g/mol), affecting solubility and pharmacokinetics .

Sertaconazole (8i, ) :

Features a 2,4-dichlorophenyl group and a benzo[b]thienylmethyl ether. The dichloro substitution enhances lipophilicity, while the ether linkage improves metabolic stability compared to the simpler bromophenyl-imidazole scaffold .

Physicochemical Properties and Structural Insights

Crystal Structures () :

Naphthyl-substituted analogs (e.g., 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one) exhibit extended π-π stacking, whereas the bromophenyl group’s smaller aromatic system may reduce crystal packing efficiency .- Safety Profiles (): 2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone requires stringent handling due to toxicity risks. The ortho-bromine in the target compound may introduce similar hazards, necessitating comparative toxicity studies .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.